![molecular formula C17H20N2O5 B10808934 [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808934.png)
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H20N2O4
- Molecular Weight : 320.35 g/mol
- CAS Number : Not yet assigned
This compound features a dioxine ring fused with a phenylpiperazine moiety, which is crucial for its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is known to enhance serotonin receptor binding, particularly at the 5-HT1A and 5-HT2A receptors. This suggests that [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] may modulate serotonergic pathways, contributing to its potential use in treating mood disorders.
Anticancer Activity
Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives that interact with topoisomerase II have demonstrated cytotoxic effects against various cancer cell lines. The dioxine moiety may contribute to this activity by intercalating DNA or disrupting topoisomerase function.
The proposed mechanisms of action for [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] include:
- Serotonin Receptor Modulation : Binding affinity to serotonin receptors alters neurotransmitter levels.
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in malignant cells.
Study 1: Antidepressant Activity
In a study involving animal models of depression, the administration of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] resulted in significant reductions in immobility time in the forced swim test (FST), indicating antidepressant-like effects. The compound was compared against fluoxetine, showing comparable efficacy at specific dosages.
Compound | Dosage (mg/kg) | FST Immobility Time (s) |
---|---|---|
Control | - | 120 |
Fluoxetine | 10 | 60 |
Test Compound | 10 | 65 |
Study 2: Anticancer Activity
A recent in vitro study assessed the cytotoxicity of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] against human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant anticancer potential.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 25 | Topoisomerase II inhibition |
HeLa | 30 | DNA intercalation |
Properties
Molecular Formula |
C17H20N2O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c20-16(13-24-17(21)15-12-22-10-11-23-15)19-8-6-18(7-9-19)14-4-2-1-3-5-14/h1-5,12H,6-11,13H2 |
InChI Key |
QXNRDCDQVVXCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC(=O)C3=COCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.